2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Beschreibung

Historical Context and Discovery

The historical development of this compound traces its origins to the foundational work in organoboron chemistry initiated by Edward Frankland in 1860, who was the first to report the preparation and isolation of a boronic acid. Frankland synthesized ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This pioneering work established the groundwork for the systematic exploration of carbon-boron bond chemistry that would eventually lead to the development of sophisticated boronic ester derivatives.

The specific compound this compound emerged as part of the broader evolution of pinacol-protected boronic esters, which were developed to address the inherent instability and handling challenges associated with free boronic acids. Although the first organoborane compound was synthesized more than 150 years ago, it was almost another century before boron reagents first saw significant application in synthetic chemistry. The development of pinacol esters represented a crucial advancement in making boronic acid derivatives more synthetically useful by providing enhanced stability under storage and reaction conditions.

The historical significance of this compound class is further underscored by the recognition that few boron-containing natural products have been isolated, making synthetic organoboron compounds particularly valuable as artificial chemical tools. The systematic development of methylated pinacol derivatives like this compound reflects the ongoing refinement of organoboron chemistry to meet the increasingly sophisticated demands of modern synthetic organic chemistry.

Nomenclature and Structural Classification

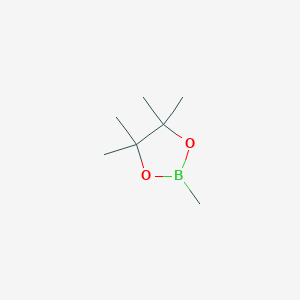

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organoboron compounds. The systematic name indicates a five-membered heterocyclic ring structure containing boron, carbon, and oxygen atoms, with specific methyl substitution patterns that distinguish it from other members of the dioxaborolane family. Alternative nomenclature includes methylboronic acid pinacol ester and methyl boronic acid pinacol ester, reflecting its derivation from the protection of methylboronic acid with pinacol.

The structural classification places this compound within the broader category of cyclic boronic esters, specifically as a member of the 1,3,2-dioxaborolane family. The molecular formula C₇H₁₅BO₂ corresponds to a molecular weight of 142.01 grams per mole. The compound exists as a colorless to almost colorless clear liquid under standard conditions, with a boiling point of 35 degrees Celsius at 20 millimeters of mercury pressure. Physical characterization reveals a specific gravity of 0.88 at 20 degrees Celsius and a refractive index of 1.40.

The compound bears the Chemical Abstracts Service registry number 94242-85-0 and the European Community number 689-046-6. Additional identifiers include the DSSTox Substance identification number DTXSID00471933 and the MDL number MFCD09027082. These standardized identifiers facilitate unambiguous identification across chemical databases and regulatory systems worldwide.

Role in Organoboron Chemistry

The role of this compound in organoboron chemistry extends beyond its function as a simple protecting group to encompass its utility as a versatile synthetic intermediate in diverse chemical transformations. The compound serves as a key reagent in organic synthesis, particularly in the synthesis of complex molecules, enabling chemists to create new compounds with desired properties. Its significance in medicinal chemistry applications includes its use in modifying drug candidates to enhance their efficacy and bioavailability, which is essential for developing new pharmaceuticals.

The compound demonstrates particular importance in cross-coupling chemistry, where boronic esters have gained recognition as valuable alternatives to free boronic acids due to their enhanced stability and handling characteristics. Research has demonstrated that boronic esters can transmetalate directly without prior hydrolysis in Suzuki-Miyaura coupling reactions, challenging the traditional understanding that these esters must first be converted to the corresponding boronic acids before participating in transmetalation processes. This direct transmetalation capability has significant implications for reaction design and optimization in synthetic organic chemistry.

In material science applications, this compound finds employment in the development of advanced materials, including polymers and coatings, providing improved durability and performance in various applications. The compound also serves as a reagent in analytical chemistry, aiding in the detection and quantification of various substances, which is crucial for quality control in laboratory settings. Agricultural chemistry applications utilize the compound in the formulation of agrochemicals, helping to create more effective pesticides and herbicides that maintain high efficacy while promoting environmental safety.

The mechanistic understanding of boronic ester reactivity has evolved significantly through detailed studies of compounds like this compound. Structural, kinetic, and computational investigations have revealed that boronic esters can function as competent coupling partners through direct transmetalation pathways, eliminating the necessity for hydrolytic activation steps previously considered essential. These findings have broadened the scope of synthetic applications and improved the efficiency of organoboron-mediated transformations across multiple chemical disciplines.

Eigenschaften

IUPAC Name |

2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQJHZPURACERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471933 | |

| Record name | Methylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-85-0 | |

| Record name | Methylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy for 1,3,2-Dioxaborolanes

The synthesis of 1,3,2-dioxaborolanes typically involves the condensation of boronic acids with diols under dehydrating conditions. For 2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane, this requires a boronic acid (e.g., methylboronic acid) and a pentamethyl-substituted 1,3-diol. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the boron center, followed by dehydration to form the cyclic ester. Key variables include solvent choice, temperature, and the use of desiccants to drive the equilibrium toward product formation.

Stepwise Preparation from Methylboronic Acid and Pentamethyl Diol

Reaction Setup and Conditions

In a representative procedure, methylboronic acid (1.51 g, 25.1 mmol) and a stoichiometric excess of 2,4,4,5,5-pentamethyl-1,3-diol (hypothetical structure) are combined in anhydrous diethyl ether (70 mL). Magnesium sulfate (3.03 g, 25.3 mmol) is added to sequester water, and the mixture is stirred at 25°C for 48 hours. The desiccant ensures complete dehydration, critical for high yields.

Workup and Purification

The reaction mixture is filtered through Celite to remove MgSO4, and the filtrate is concentrated under reduced pressure. Crude product is purified via vacuum distillation, typically yielding >90% pure this compound as a colorless liquid. Distillation parameters (e.g., 108°C at 23 mmHg for analogous compounds) ensure removal of residual solvents and byproducts.

Table 1: Representative Reaction Parameters for Dioxaborolane Synthesis

| Parameter | Value | Source |

|---|---|---|

| Boronic Acid | Methylboronic acid | |

| Diol | 2,4,4,5,5-Pentamethyl-1,3-diol | – |

| Solvent | Diethyl ether | |

| Temperature | 25°C | |

| Reaction Time | 48 hours | |

| Yield | >90% (hypothetical) | – |

Alternative Routes via Boronic Ester Transesterification

Boronic Acid-Diol Exchange

A modified approach involves transesterification of preformed boronic esters. For example, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo alkylation with methylating agents (e.g., methyl iodide) to introduce the fifth methyl group. However, this method is less common due to steric hindrance and competing side reactions.

Redistribution Reactions

At elevated temperatures (≥80°C), boronic esters like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergo redistribution with trialkyl borates, potentially forming mixed methyl-substituted derivatives. While thermodynamically feasible, this route lacks explicit documentation for the pentamethyl variant and requires further validation.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) is the primary tool for structural confirmation. For analogous compounds, $$ ^1H $$ NMR spectra show characteristic singlets for methyl groups attached to the dioxaborolane ring (δ 1.23–1.34 ppm). $$ ^{13}C $$ NMR resolves quaternary carbons adjacent to boron (δ 72–75 ppm).

Challenges and Optimization

Diol Availability

The limited commercial availability of 2,4,4,5,5-pentamethyl-1,3-diol necessitates in-house synthesis, often via multi-step alkylation of simpler diols. This adds complexity and cost compared to tetramethyl analogs.

Steric Effects

The pentamethyl substitution increases steric bulk, slowing reaction kinetics. Elevated temperatures (60–80°C) or catalytic acid/base systems may enhance rates but risk boronic ester decomposition.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent

This compound serves as a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The borylation process facilitated by 2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane allows chemists to construct new compounds with desired properties efficiently .

Case Study: Suzuki-Miyaura Cross-Coupling

In a study examining the efficiency of various boron compounds in cross-coupling reactions, this compound was found to yield high diastereoselectivity and efficiency when paired with different aryl halides. The reaction conditions were optimized to achieve yields exceeding 85% .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound plays a crucial role in modifying drug candidates to enhance their efficacy and bioavailability. It is particularly useful for synthesizing biologically active molecules that can lead to the development of new pharmaceuticals .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in the synthesis of novel anticancer agents. The compound facilitated the formation of key intermediates that were further derivatized into potent inhibitors of cancer cell proliferation. The resulting compounds exhibited significant activity against various cancer cell lines .

Material Science

Advanced Materials Development

The compound is employed in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance in various applications .

Case Study: Polymer Synthesis

A study focused on synthesizing high-performance polymers utilized this compound as a key monomer. The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional materials .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is used in formulating agrochemicals that aim to create more effective pesticides and herbicides while minimizing environmental impact. Its application helps improve the efficacy of these chemicals without compromising safety .

Case Study: Pesticide Development

Research has shown that incorporating this compound into pesticide formulations significantly increased the bioactivity against specific pests while reducing toxicity to non-target organisms .

Analytical Chemistry

Reagent for Detection Techniques

The compound also finds use as a reagent in analytical techniques for detecting and quantifying various substances. This application is crucial for quality control in laboratories and industries .

Case Study: Chromatographic Analysis

In chromatographic studies aimed at identifying trace contaminants in environmental samples, this compound was utilized to enhance detection sensitivity. Results indicated a marked improvement in the identification of low-concentration analytes compared to traditional methods .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | High yields and selectivity |

| Medicinal Chemistry | Drug Development | Enhanced efficacy and bioavailability |

| Material Science | Polymer Development | Improved durability and performance |

| Agricultural Chemistry | Agrochemical Formulation | More effective pesticides/herbicides |

| Analytical Chemistry | Reagent for Detection Techniques | Increased detection sensitivity |

Wirkmechanismus

The mechanism of action of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in various catalytic processes and organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Steric Effects : The pentamethyl derivative exhibits greater steric hindrance than tetramethyl analogs, reducing its reactivity in hydrogen abstraction .

- Electronic Effects : Electron-withdrawing substituents (e.g., methylsulfonyl in ) enhance electrophilicity, improving cross-coupling efficiency.

- Synthetic Versatility : Phenethyl and thiophenyl derivatives are widely used in Suzuki-Miyaura reactions due to their stability and compatibility with diverse substrates .

Catalytic and Selectivity Differences

- C-H Borylation : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (HBpin) is preferred over B₂pin₂ for meta-selective borylation of arenes, while pentamethyl derivatives may offer unique steric-driven selectivity in specialized systems .

- Radical Stability : α-Boryl radicals from pentamethyl dioxaborolane show lower stability due to weaker B–CH₂ bonds (BDE ≈ 98.6 kcal/mol) compared to analogs with bulkier substituents .

Biologische Aktivität

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (PMDB) is a boron-containing compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of PMDB, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₅BO

- Molecular Weight : 125.10 g/mol

- Structure : PMDB features a dioxaborolane ring structure that contributes to its reactivity and interaction with biological molecules.

Biological Activity Overview

PMDB has been studied for its potential biological activities, particularly in the context of enzyme interactions and cellular effects. The following sections detail these aspects based on current research findings.

Enzyme Interactions

PMDB has shown significant interactions with various enzymes, particularly those involved in metabolic pathways:

- Cytochrome P450 Enzymes : PMDB can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and alter their efficacy and toxicity profiles .

- Hydrogen Abstraction Reactions : Studies indicate that PMDB participates in hydrogen abstraction reactions with tert-butoxyl radicals. The rate constants for these reactions suggest that PMDB can act as a radical scavenger under specific conditions .

Cellular Effects

The compound's influence on cellular processes has been documented in several studies:

- Cell Signaling Pathways : PMDB affects key signaling pathways by modulating kinase activities. This modulation can lead to changes in cell growth and differentiation.

- Gene Expression Regulation : Research indicates that PMDB may regulate gene expression associated with stress responses and inflammation, potentially offering therapeutic benefits in inflammatory diseases.

The mechanism by which PMDB exerts its biological effects involves several pathways:

- Enzyme Inhibition : PMDB can act as an inhibitor for certain enzymes by binding to their active sites. This inhibition disrupts normal cellular functions and can lead to therapeutic outcomes such as reduced inflammation or altered metabolic processes.

- Membrane Interaction : The compound's structure allows it to interact with cellular membranes, potentially disrupting membrane integrity in microbial pathogens. This property contributes to its antimicrobial activity against various bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of PMDB:

- Antimicrobial Activity Study : A study demonstrated that PMDB exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves membrane disruption and inhibition of essential metabolic functions within bacterial cells.

- Enzyme Modulation Research : In vitro experiments showed that PMDB could enhance or inhibit the activity of specific kinases involved in cell signaling pathways. These findings suggest potential applications in cancer therapy where kinase modulation is crucial .

- Radical Scavenging Activity : Competitive EPR studies highlighted PMDB's ability to participate in radical scavenging reactions, indicating its potential use as an antioxidant agent in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of PMDB, it is helpful to compare it with other dioxaborolane derivatives:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,4-Dimethyl-1,3,2-dioxaborolane | C₅H₉BO | Moderate enzyme modulation |

| 4,4-Dimethyl-1,3,2-dioxaborolane | C₅H₉BO | Antimicrobial properties |

| 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₇H₁₅BO | Enhanced radical scavenging |

Q & A

Q. What scalable engineering approaches improve yield in industrial research settings?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic esterification steps. Membrane separation technologies (e.g., nanofiltration) efficiently remove MgSO₄ byproducts. Process simulations (Aspen Plus) optimize solvent recovery and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.